N-Methyl-N-nitrosourea

Description

Historical Perspectives on N-Nitroso-N-methylurea Research

The journey of N-Nitroso-N-methylurea in the scientific world began with its initial synthesis. The preparation of nitrosomethylurea (B1605039) was achieved through the nitrosation of methylurea (B154334). orgsyn.org This process involves several methods for preparing methylurea itself, including from methylamine (B109427) hydrochloride and potassium cyanate, or methylamine hydrochloride and urea. orgsyn.org

A notable milestone in the application of NMU in research occurred in 1968. A mutated strain of Streptomyces peucetius, obtained by treating the microorganism with N-Nitroso-N-methylurea, was used to extract a new antitumor drug named adriamycin, which was later renamed doxorubicin. frontiersin.org This discovery highlighted the potential of NMU as a tool in the development of therapeutic agents. frontiersin.org

N-Nitroso-N-methylurea as a Chemical Research Agent

In the realm of chemical research, N-Nitroso-N-methylurea is recognized for its utility as an alkylating agent and as a precursor in organic synthesis. spectrumchemical.comlabdepotinc.comglpbio.comwikipedia.org

As an alkylating agent, NMU has the ability to introduce alkyl radicals into biologically active molecules, thereby altering their function. nih.gov This property is central to its biological effects and its use in various research applications. nih.gov The compound is a direct-acting alkylating agent that can interact with DNA. glpbio.commedchemexpress.com

Furthermore, NMU has traditionally been used as a precursor in the synthesis of diazomethane. spectrumchemical.comlabdepotinc.comwikipedia.org This application is advantageous because the byproducts of the reaction—water, carbon dioxide, and ammonia—are innocuous and easily removed. wikipedia.org However, due to its instability at temperatures above 20°C and its sensitivity to shock, it has largely been replaced by other N-nitroso compounds for this purpose. wikipedia.org

Role of N-Nitroso-N-methylurea in Experimental Biological Models

One of the most significant applications of N-Nitroso-N-methylurea in academia is its use in creating experimental biological models, particularly for studying carcinogenesis. amegroups.orgresearchgate.net NMU is a potent and direct-acting carcinogen that can induce tumors in a variety of organs in laboratory animals. researchgate.net

These NMU-induced tumor models are invaluable for investigating the mechanisms of cancer development and for testing the efficacy of potential chemopreventive and therapeutic agents. aacrjournals.orgiiarjournals.org For instance, the NMU-induced rat mammary tumor model is widely used to study breast cancer. amegroups.orgaacrjournals.orgnih.gov These induced tumors share many similarities with human breast cancer, making the model highly relevant for preclinical research. iiarjournals.orgnih.gov

Researchers utilize these models to explore various aspects of cancer biology. For example, studies have used NMU-induced mammary tumors in rats to test the chemopreventive and therapeutic effects of novel selective estrogen receptor modulators and other compounds. aacrjournals.orgnih.gov Additionally, these models have been instrumental in studying the effects of various substances on tumor development and progression. nih.govnih.gov The ability to reliably induce tumors in specific organs allows for controlled investigations into the complex processes of carcinogenesis. taylorandfrancis.com

Structure

3D Structure

Properties

IUPAC Name |

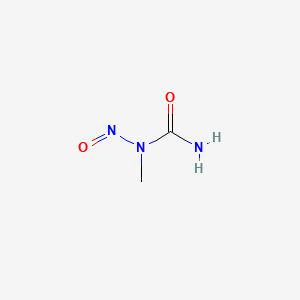

1-methyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKWMRDKSOPRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021006 | |

| Record name | N-Nitroso-N-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992), Colorless or yellow solid; [HSDB] | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 1.443X10+4 mg/l at 24 °C, Soluble in water, Soluble in ethanol, ether | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

less than 1.0 (NTP, 1992) | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

Non-volatile (NTP, 1992), 0.02 [mmHg] | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless or yellow plates from ethanol | |

CAS No. |

684-93-5, 28606-00-0 | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-N-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, methylnitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028606000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-nitrosourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-methyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1-nitrosourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8KW4E3XSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255 °F (decomposes) (NTP, 1992), 123 °C | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Action and Molecular Interactions of N Nitroso N Methylurea

Alkylating Agent Activity of N-Nitroso-N-methylurea

The primary mechanism through which N-Nitroso-N-methylurea exerts its biological effects is its activity as an alkylating agent. wikipedia.orgwikipedia.org This process involves the transfer of a methyl group from NMU to nucleophilic sites on biological molecules. wikipedia.org The critical reactive species in this process is the methyldiazonium ion (Me-N2+), which is generated from the decomposition of NMU. nih.gov This highly reactive cation readily attacks electron-rich atoms in cellular components, with DNA being a principal target. medchemexpress.com

The alkylating activity of NMU leads to the formation of covalent bonds between the methyl group and various atoms within the DNA structure, particularly on the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. medchemexpress.comwikipedia.org This alteration of the chemical structure of DNA is the initial step in a cascade of events that can lead to mutations and carcinogenesis.

N-Nitroso-N-methylurea transfers its methyl group to the nucleobases of DNA, a process that is central to its mutagenic and carcinogenic potential. wikipedia.org This transfer results in the formation of methylated nucleobases, which can disrupt the normal structure and function of the DNA molecule. The sites of methylation are not random; specific atoms on the purine and pyrimidine bases are more susceptible to attack by the methyldiazonium ion.

The primary targets for methylation by NMU include the oxygen and nitrogen atoms of guanine (B1146940) and the oxygen atoms of thymine (B56734). medchemexpress.comwikipedia.org The transfer of the methyl group to these nucleobases can interfere with proper DNA replication and transcription, leading to base mispairing and subsequent mutations. wikipedia.org For instance, the methylation of the O6 position of guanine is a particularly well-studied lesion that can lead to G:C to A:T transition mutations. wikipedia.org

The interaction of N-Nitroso-N-methylurea with DNA results in the formation of several distinct DNA adducts. These adducts are specific chemical modifications to the DNA bases that can have significant biological consequences. The type and frequency of these adducts can influence the mutagenic and carcinogenic potency of NMU.

One of the most critical DNA adducts formed by N-Nitroso-N-methylurea is O6-methylguanine (O6-MeG). medchemexpress.comwikipedia.org This adduct is formed when the methyl group from NMU is transferred to the O6 position of guanine. wikipedia.org O6-methylguanine is a highly mutagenic lesion because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. wikipedia.org The formation of O6-MeG is considered a key initiating event in the carcinogenic process induced by NMU. morressier.com

The persistence of O6-methylguanine in the DNA of a particular tissue is a critical factor in determining its susceptibility to the carcinogenic effects of NMU. nih.gov The removal of this adduct is carried out by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.govnih.gov Tissues with low levels of AGT activity tend to accumulate O6-MeG, making them more vulnerable to the mutagenic effects of this adduct. nih.gov Studies have shown that the persistence of O6-methylguanine varies considerably among different tissues. nih.gov For example, in Syrian golden hamsters, very little removal of O6-methylguanine was observed in the brain and kidney, while a more significant loss was seen in the intestine and testes. nih.gov

Another significant DNA adduct formed by N-Nitroso-N-methylurea is 7-methylguanine (B141273) (7-MeG). nih.gov This adduct results from the methylation of the N7 position of guanine. While 7-methylguanine is the most abundant methylation product, it is generally considered to be less directly mutagenic than O6-methylguanine. nih.gov However, the formation of 7-MeG can lead to the destabilization of the glycosidic bond, which can result in the loss of the guanine base from the DNA backbone, creating an apurinic site. frontiersin.org

The removal of 7-methylguanine from DNA occurs through the action of N-glycosylase enzymes. nih.gov Studies in Syrian golden hamsters have indicated that the removal of 7-methylguanine from DNA occurs at roughly similar rates across various tissues, suggesting that there are no substantial differences in N-glycosylase activities between the tissues examined. nih.gov

N-Nitroso-N-methylurea also leads to the formation of O4-methylthymidine (O4-MeT), an alkylated form of thymine. nih.govscilit.com This DNA adduct is formed in smaller quantities compared to O6-methylguanine. nih.govnih.gov Despite its lower frequency, O4-alkylthymine is considered a pro-mutagenic lesion that can contribute to the carcinogenic effects of NMU. nih.gov The repair of O4-alkylthymine can be carried out by O6-alkylguanine-DNA alkyltransferases, though the efficiency of this repair can vary. nih.gov Research has shown that the rat liver O6-alkylguanine-DNA-alkyltransferase is not effective in repairing O4-methylthymidine. nih.gov

In a study using calf thymus DNA treated with N-methyl-N-nitrosourea, O4-methylthymidine accounted for approximately 0.06% of the total methylation. nih.gov The ratio of O6-methyldeoxyguanosine to O4-methylthymidine was found to be 126. nih.gov

The alkylating activity of N-Nitroso-N-methylurea has been observed in a wide range of tissues and across different animal species. nih.gov This widespread distribution of DNA alkylation contributes to the ability of NMU to induce tumors in multiple organs. medchemexpress.comtargetmol.com Studies have detected DNA alkylation in tissues such as the brain, lung, kidney, liver, intestine, thymus, and spleen. nih.gov

The extent of DNA methylation and the persistence of specific adducts can vary significantly between different tissues and species, which may partly explain the organ-specific carcinogenic effects of NMU. nih.gov For instance, in Syrian golden hamsters, while methylation products were found in all tissues examined, the level was somewhat higher in the liver. nih.gov The persistence of the pro-mutagenic lesion O6-methylguanine also showed considerable tissue-to-tissue variation. nih.gov

| Species | Tissue | DNA Adducts Detected | Reference |

| Syrian Golden Hamster | Forestomach | Not specified | nih.gov |

| Syrian Golden Hamster | Liver | 7-methylguanine, 3-methyladenine, O6-methylguanine | nih.gov |

| Syrian Golden Hamster | Brain | 7-methylguanine, 3-methyladenine, O6-methylguanine | nih.gov |

| Syrian Golden Hamster | Kidney | 7-methylguanine, 3-methyladenine, O6-methylguanine | nih.gov |

| Syrian Golden Hamster | Intestine | 7-methylguanine, 3-methyladenine, O6-methylguanine | nih.gov |

| Syrian Golden Hamster | Testes | 7-methylguanine, 3-methyladenine, O6-methylguanine | nih.gov |

| Rat | Mammary Gland | Not specified | medchemexpress.com |

| Mouse | Various organs | 7-methylguanine, O6-methylguanine, 3-methyladenine | nih.gov |

| Mini-pig | Various organs | Not specified | nih.gov |

Formation of Specific DNA Adducts by N-Nitroso-N-methylurea

Mutagenic Properties of N-Nitroso-N-methylurea

The mutagenicity of N-Nitroso-N-methylurea is a direct consequence of its ability to chemically modify genetic material. As a direct-acting alkylating agent, NMU does not require metabolic activation to exert its mutagenic effects. medchemexpress.comtargetmol.com It introduces methyl groups to various nucleophilic sites on DNA bases, with the O6-position of guanine being a particularly significant target for mutagenesis. nih.gov This alkylation can lead to mispairing during DNA replication, resulting in permanent changes to the DNA sequence. nih.govnih.gov

A hallmark of N-Nitroso-N-methylurea's mutagenic activity is its propensity to induce AT:GC transition mutations. wikipedia.org This specific type of point mutation arises from the methylation of guanine at the O6-position, forming O6-methylguanine (O6-MeG). nih.gov During DNA replication, O6-methylguanine can be misread by DNA polymerase, leading it to incorrectly pair with thymine instead of cytosine. nih.govnih.gov Following another round of replication, the original G:C base pair is permanently converted to an A:T base pair. nih.gov Studies have consistently shown that G:C to A:T transitions are the predominant mutagenic events following exposure to NMU. nih.gov Research on the hprt gene in Chinese hamster cells revealed that the majority of mutations induced by NMU were indeed G:C to A:T transitions. nih.gov

The specific mutational signature of N-Nitroso-N-methylurea has been directly linked to the activation of proto-oncogenes, a critical step in the initiation of cancer. A prime example is the activation of the H-ras1 proto-oncogene. nih.gov In studies of rat mammary carcinomas induced by NMU, a high frequency of a specific G to A transition mutation is observed in the 12th codon of the H-ras gene. nih.gov This single base change is consistent with the known mechanism of NMU-induced mutagenesis and results in the malignant activation of the H-ras1 locus. nih.gov This evidence strongly suggests that the H-ras1 oncogenes are directly activated by the carcinogen during the initiation of neoplasia. nih.gov Some research also indicates that mammary tumors induced by NMU may arise from cells that already possess these oncogenic H-ras1 gene mutations. nih.gov

The following table summarizes findings on H-ras mutations in NMU-induced rat mammary tumors.

| Study Focus | Key Finding | Reference |

| Direct Mutagenesis | H-ras-1 oncogenes in NMU-induced tumors are activated by a G→A transition. | nih.gov |

| Preexisting Mutations | NMU-induced mammary tumors with the H-ras G to A transition may arise from preexisting mutant cells. | nih.gov |

| Mutational Specificity | The G→A transition in the 12th codon of the H-ras gene is a frequent observation in NMU-induced rat mammary tumors. | nih.gov |

Several standardized assays are employed to evaluate the mutagenic and genotoxic potential of chemical compounds like N-Nitroso-N-methylurea. These tests utilize various cellular and molecular endpoints to detect DNA damage and mutations.

The Salmonella Typhimurium reverse mutation assay, commonly known as the Ames test, is a widely used method for detecting chemical mutagens. ecfr.govre-place.be This bacterial assay measures the ability of a substance to induce reverse mutations (his- to his+) in histidine-requiring strains of Salmonella typhimurium. ecfr.gov A positive result, indicated by a dose-related increase in the number of revertant colonies compared to a control, suggests that the test substance can cause point mutations, such as base substitutions or frameshifts. ecfr.gov N-nitroso compounds, including NMU, have been evaluated using this assay with various strains like TA100, TA102, and TA104 to detect damage at both G-C and A-T base pairs. nih.gov While the Ames test is a valuable screening tool, its sensitivity for certain N-nitrosamines can be influenced by experimental conditions such as the metabolic activation system used. nih.govnih.gov

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells. nih.govnih.gov This technique measures DNA strand breaks, which are visualized as a "comet" with a tail of fragmented DNA extending from the nucleus. nih.gov The length and intensity of the comet tail are proportional to the amount of DNA damage. nih.gov The assay can be performed under alkaline conditions to detect single-strand breaks or under neutral conditions for double-strand breaks. nih.gov Studies using the Comet assay on root-tip nuclei of Vicia faba have demonstrated the genotoxic effect of this compound (a synonym for NMU), showing its ability to induce single-strand breaks. nih.gov

The table below shows illustrative data on DNA damage in Vicia faba nuclei as measured by different Comet assay protocols after exposure to this compound.

| Comet Assay Protocol | Sensitivity/Response | Reference |

| Alkaline/Alkaline (A/A) | Most sensitive at low doses | nih.gov |

| Alkaline/Neutral (A/N) | Optimal dose-response curve over a wider range | nih.gov |

| Neutral/Neutral (N/N) | Minimal response | nih.gov |

The in vitro micronucleus (MN) assay is a comprehensive test for evaluating genotoxicity. nih.govfrontiersin.org Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. ugd.edu.mk Their presence is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events. nih.gov The assay is often performed using the cytokinesis-block method, which ensures that only cells that have completed one cell division are scored for micronuclei. frontiersin.org The MN assay is considered a reliable and predictive test for genotoxic potential and is applicable to various cell types. nih.govugd.edu.mk

Methodologies for Assessing Mutagenicity

Epigenetic Effects of N-Nitroso-N-methylurea

NMU is known to induce significant epigenetic changes within cells, which can alter gene expression and contribute to its carcinogenic properties. These effects are primarily mediated through its ability to methylate DNA and influence the proteins that regulate gene expression.

As a direct-acting alkylating agent, N-Nitroso-N-methylurea interacts with DNA, transferring its methyl group to nucleobases. nih.govwikipedia.org This process can lead to the formation of various DNA adducts, with O6-methylguanine being a particularly mutagenic lesion. medchemexpress.com If not repaired, these alterations can result in mispairing during DNA replication, leading to mutations. medchemexpress.com The methylation of DNA by NMU can interfere with the normal patterns of DNA methylation, a key epigenetic mechanism for gene regulation.

The alterations in DNA structure and methylation patterns induced by NMU can have a profound impact on gene expression. nih.gov These changes can affect the binding of transcription factors and other regulatory proteins to DNA, leading to the inappropriate activation or silencing of genes. researchgate.net For instance, mutations induced by NMU can activate oncogenes or inactivate tumor suppressor genes, thereby disrupting normal cell growth control mechanisms. medchemexpress.com This loss of regulation can lead to uncontrolled cell proliferation, a hallmark of cancer. medchemexpress.com

N-Nitroso-N-methylurea has been shown to disrupt the normal progression of the cell cycle. Studies in various cancer cell lines have demonstrated that NMU can cause considerable disorders in the cell cycle. For example, in ascites leucemia L1210 cells, NMU retarded the passage of cells through the S phase and increased the duration of the G2 phase. nih.gov In some instances, NMU has been observed to increase the expression of cell cycle regulators like cyclin D1. medchemexpress.com The DNA damage caused by NMU can trigger DNA damage response pathways, involving checkpoint kinases such as Chk1 and Chk2, which can lead to cell cycle arrest. nih.gov

| Experimental Model | Cell Cycle Phase Affected | Observed Effect |

| Ascites Leucemia L1210 | S Phase | Retarded progression nih.gov |

| Ascites Leucemia L1210 | G2 Phase | Increased duration from 4 to 12 hours nih.gov |

| Mouse Mammary Tumors | S Phase | Marked decrease in labeled thymidine (B127349) index (by 90%) nih.gov |

While direct evidence on NMU's interference with intercellular communication is specific, its broader effects on the cellular microenvironment suggest an indirect influence. Research indicates that NMU can promote tumor development by altering the local microenvironment, such as by increasing the expression of inflammatory factors. medchemexpress.commedchemexpress.com A chronic inflammatory state is a known factor in promoting processes that favor cancer progression, which inherently involves altered communication between cells. medchemexpress.com

Cellular and Molecular Responses to N-Nitroso-N-methylurea Exposure

Exposure to NMU triggers a variety of cellular and molecular responses as the cell attempts to cope with the induced damage. These responses include the activation of stress-related signaling pathways.

N-Nitroso-N-methylurea has been shown to be an upregulator of cellular NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activity. bslonline.org NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.govresearchgate.net Studies in human malignant keratinocytes have demonstrated that NMU can increase cellular NF-κB activity. medchemexpress.com This activation is associated with an increase in the phosphorylation of I-κBα (inhibitor of kappa B alpha). medchemexpress.commedchemexpress.com The phosphorylation of I-κBα is a critical step in the canonical NF-κB activation pathway, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression. nih.gov This activation of NF-κB by NMU may be a contributing factor to its carcinogenic effects. nih.govresearchgate.net

| Cell Line | Treatment | Effect on NF-κB Pathway |

| Human Malignant Keratinocytes | N-Nitroso-N-methylurea (5 μM) | Increased cellular NF-κB activity medchemexpress.com |

| Human Malignant Keratinocytes | N-Nitroso-N-methylurea | Increased I-κBα phosphorylation medchemexpress.commedchemexpress.com |

| Balb/c Mice Hepatic Cells | N-Nitroso-N-methylurea | Increased expression of NF-κB nih.gov |

Oxidative Stress and Apoptosis Pathways

N-Nitroso-N-methylurea (NMU) is a potent alkylating agent that exerts significant cellular stress, leading to the activation of complex molecular pathways involving oxidative stress and programmed cell death, or apoptosis. medchemexpress.comwikipedia.org The compound's interaction with cellular components generates reactive oxygen species (ROS), which can disrupt normal cellular function and trigger signaling cascades that culminate in apoptosis. researchgate.net This process is a critical component of its carcinogenic and cytotoxic effects.

The induction of oxidative stress by N-nitroso compounds is a key mechanism in the deregulation of gene expression patterns, which may contribute to chemical carcinogenesis. researchgate.net Studies have shown that the damage induced by NMU can be mitigated by reducing this oxidative stress. nih.gov A central player in the cellular defense against oxidative stress is the Forkhead box protein O3 (FoxO3a), a transcription factor that helps protect quiescent cells from oxidative damage. nih.gov

The cellular damage and oxidative stress initiated by NMU frequently lead to the initiation of apoptosis through various signaling pathways. Gene mutations resulting from NMU's alkylating activity can directly affect the regulation of apoptosis signaling pathways. medchemexpress.com Research has identified several key pathways that are modulated by NMU, leading to an apoptotic response.

One of the critical pathways affected is the nuclear factor-kappa B (NF-κB) signaling cascade. In human malignant keratinocytes, treatment with NMU has been shown to increase cellular NF-κB activity. medchemexpress.comresearchgate.net This activation is associated with an increase in the phosphorylation of I-κBα, an inhibitor of NF-κB. medchemexpress.comresearchgate.net The NF-κB pathway is known to be deeply involved in regulating apoptosis. researchgate.net Furthermore, the NF-κB/NLRP3 pathway has been implicated in the cellular damage caused by NMU. nih.gov

Another significant pathway involved in the NMU-induced apoptotic response is the AKT-FoxO3a signaling axis. The FoxO3a signaling pathway is instrumental in regulating cellular processes, including apoptosis. nih.gov In animal models with NMU-induced gastric precancerous lesions, alterations in the ratios of phosphorylated FoxO3a to total FoxO3a and phosphorylated AKT to total AKT were observed, indicating a modulation of this pathway. nih.gov Relatedly, the FOXO3a/p53/p21 pathway has also been identified as a mechanism in NMU-induced cellular injury. nih.gov The LKB1-AMPK pathway is another signaling cascade that has been shown to be affected in NMU-induced gastric models. nih.gov

The intricate interplay between these pathways dictates the cellular response to NMU-induced damage. The generation of oxidative stress acts as an initial trigger, which then propagates signals through various cascades, ultimately leading to a decision between cell survival and apoptosis.

Table 1: Key Signaling Pathways Modulated by N-Nitroso-N-methylurea (NMU) in Apoptosis

| Pathway | Key Molecules Involved | Observed Effect of NMU | References |

| NF-κB Pathway | NF-κB, I-κBα, NLRP3 | Increased NF-κB activity; Increased I-κBα phosphorylation. | medchemexpress.com, nih.gov, researchgate.net |

| AKT-FoxO3a Pathway | AKT, FoxO3a | Altered phosphorylation ratios of AKT and FoxO3a. | nih.gov |

| FOXO3a/p53/p21 Pathway | FoxO3a, p53, p21 | Implicated in NMU-induced cellular damage. | nih.gov |

| LKB1-AMPK Pathway | LKB1, AMPK | Alterations observed in NMU-induced gastric models. | nih.gov |

Table 2: Summary of Research Findings on NMU-Induced Oxidative Stress and Apoptosis

| Research Focus | Cell/Model Type | Key Findings | References |

| General Mechanism | Various | Induces gene mutations affecting apoptosis signaling pathways. | medchemexpress.com |

| Oxidative Stress Role | Caco-2 cells | N-nitroso compounds induce ROS, leading to deregulated gene expression relevant to carcinogenesis. | researchgate.net |

| Apoptosis Regulation | Human Malignant Keratinocytes | Increases cellular NF-κB activity and I-κBα phosphorylation. | medchemexpress.com, researchgate.net |

| Gastric Lesions | Mouse Model | Modulates LKB1-AMPK and AKT-FoxO3a signaling pathways. | nih.gov |

| Corneal Endothelial Injury | Cell and Animal Models | Increases apoptosis; damage can be reversed by decreasing oxidative stress and interfering with NF-κB/NLRP3 and FOXO3a/p53/p21 pathways. | nih.gov |

Carcinogenesis Induced by N Nitroso N Methylurea in Experimental Models

N-Nitroso-N-methylurea as a Carcinogen in Animal Species

N-Nitroso-N-methylurea (NMU) is a potent, direct-acting alkylating agent that has demonstrated carcinogenic properties across a wide range of animal species. Its ability to induce tumors does not require metabolic activation, allowing it to act directly on the DNA of target organs. Research has established NMU as a carcinogen in numerous experimental models, including mice, rats, Syrian golden, Chinese, and European hamsters, guinea-pigs, rabbits, gerbils, pigs, dogs, and monkeys. The organotropic effects of NMU can vary depending on the animal species. This broad efficacy in inducing neoplasms in diverse species underscores its value as a tool in experimental cancer research. The International Agency for Research on Cancer (IARC) has classified N-nitroso-N-methylurea as a Group 2A carcinogen, indicating it is probably carcinogenic to humans based on sufficient evidence from experimental animal studies.

Spectrum of Tumors Induced by N-Nitroso-N-methylurea

N-Nitroso-N-methylurea induces a wide spectrum of both benign and malignant tumors in various organs. The site of tumor development is influenced by the animal species and strain. Commonly observed tumor sites include the mammary glands, nervous tissue (brain and spinal cord), stomach, esophagus, pancreas, kidneys, and lymphoreticular tissues. Studies have also reported tumors in the respiratory tract, intestine, and skin following NMU administration. This capacity to target multiple organs makes NMU a versatile carcinogen for modeling different types of human cancers.

Mammary Carcinomas

The induction of mammary carcinomas by NMU, particularly in rats, is one of the most extensively studied and widely used animal models for human breast cancer. NMU-induced rat mammary tumors share many similarities with human breast cancer. The susceptibility to mammary carcinogenesis is highly dependent on the rat strain. For instance, studies have shown significant variations in tumor incidence among different strains.

| Rat Strain | Mammary Carcinoma Incidence (%) | Reference |

|---|---|---|

| BUF/N | 89% | |

| Sprague-Dawley | 73% - 82.86% | |

| F344 | 89% | |

| Long-Evans | 76% (with multiple injections) |

Histopathological analysis reveals that the mammary tumors induced are often non-invasive papillotubular carcinomas. These models are frequently employed to investigate the efficacy of potential chemopreventive agents and therapeutic strategies.

Brain Tumors (Gliomas, Sarcomas)

N-Nitroso-N-methylurea is a known neurotropic carcinogen, capable of inducing tumors within the central and peripheral nervous systems. Animal studies have consistently reported the development of brain and spinal cord tumors following NMU exposure. Morphological studies of brain tumors induced in rats have identified various histological types, including astrocytomas and gliomas. The reliable induction of these neoplasms has made the NMU model valuable for research into the pathogenesis and treatment of brain cancers.

Gastric and Esophageal Carcinomas

The administration of NMU has been shown to induce carcinomas in the upper gastrointestinal tract of several animal species. In Syrian golden hamsters, NMU induced squamous cell papillomas in the forestomach. Studies in other animal models have resulted in the development of gastric adenocarcinomas and esophageal squamous cell carcinomas. Research in mice has demonstrated that NMU can induce gastric precancerous lesions, providing a model to study the early stages of gastric tumorigenesis. In dogs, a related compound, N-ethyl-N'-nitro-N-nitrosoguanidine, induced both gastric adenocarcinomas and esophageal squamous cell carcinomas, which metastasized to other organs.

Pancreatic Adenocarcinomas

NMU is capable of inducing pancreatic tumors in experimental animals, providing a model for studying pancreatic cancer. A long-term study using inbred guinea pigs demonstrated that administration of NMU led to the development of pancreatic adenocarcinoma in 29% of the animals that survived beyond 27 weeks. In this study, atypical changes in acinar cells were also observed, suggesting a potential role for acinar cell dedifferentiation in the histogenesis of these tumors. Furthermore, pancreatic carcinomas have been induced in aged C57BL/6J male mice, highlighting an age-dependent susceptibility to NMU-induced pancreatic cancer in this model.

Leukemia and Lymphomas

The hematopoietic and lymphoid systems are also targets for NMU-induced carcinogenesis. Tumors of the lymphoreticular tissues have been reported in various animal species following NMU administration. More specifically, studies in FVB-Trp53 heterozygous mice have shown a high incidence of thymic malignant lymphoma, with rates of 54.2% and 59.1% in different experimental groups. These lymphomas were observed to metastasize to other organs, including the lungs, spleen, liver, and kidney. While much of the research on nitrosourea-induced leukemia involves the related compound N-ethyl-N-nitrosourea (ENU), the established capacity of NMU to induce tumors in lymphoreticular tissues points to its role in hematopoietic malignancies.

Other Organ-Specific Carcinogenesis

N-Nitroso-N-methylurea (NMU) is a potent, direct-acting carcinogen that induces tumor formation in a wide array of organs beyond the mammary gland in various animal species. iiarjournals.orgmedchemexpress.com The specific organotropic effects of NMU are influenced by factors such as the animal species and strain, as well as the route and timing of administration. iiarjournals.org

In rodents, NMU has been shown to be a multi-organ carcinogen. iiarjournals.org Animal studies have documented the induction of tumors in the nervous system, including the brain, spinal cord, and peripheral nerves. epa.govresearchgate.net The gastrointestinal tract is another significant target, with studies reporting the development of squamous cell papillomas in the forestomach of hamsters and gastric carcinomas in mice and rats. researchgate.netnih.govnih.govnih.gov

Furthermore, NMU administration has been linked to carcinogenesis in the hematopoietic system, leading to the development of leukemia, particularly acute promyelocytic leukemia, in Sprague-Dawley rats. researchgate.net Other reported target organs for NMU-induced neoplasia include the kidneys, pancreas, urinary bladder, skin, and oropharynx. epa.govnih.gov In Syrian golden hamsters, NMU has induced a low incidence of liver tumors. nih.gov Research in F344/NCr rats has also demonstrated the induction of thyroid follicular tumors. nih.gov

Experimental Animal Models for N-Nitroso-N-methylurea-Induced Carcinogenesis

Experimental animal models are indispensable for investigating the mechanisms of carcinogenesis and for developing new preventive and therapeutic strategies. amegroups.org N-Nitroso-N-methylurea is widely used to create such models because it is a direct-acting alkylating agent that does not require metabolic activation to exert its carcinogenic effects. iiarjournals.orgscialert.net This property contributes to its utility in producing organ-specific cancer models in various animal species, including rodents, pigs, dogs, and rabbits. iiarjournals.org The resulting tumors often share significant biological and molecular characteristics with human cancers, making these models highly relevant for preclinical research. iiarjournals.orgamegroups.org Among the various models, the NMU-induced rat mammary carcinoma model is one of the most extensively utilized and well-characterized systems for studying breast cancer. iiarjournals.orgscialert.net

Rat Models of Mammary Cancer

The induction of mammary tumors in rats using NMU is a cornerstone experimental model for investigating breast cancer. oup.com This model is valued for its high reproducibility, relatively short latency period, and the ability to mimic key aspects of human breast cancer development. amegroups.org The tumors arise from the terminal end buds of the mammary ductal system, which is analogous to the terminal ductal lobular unit in humans, the proposed site of origin for many human breast cancers. oup.com As a highly specific carcinogen for the mammary gland, NMU reliably induces tumors that are frequently used to screen and evaluate the efficacy of potential cancer-modulating agents. iiarjournals.orgscialert.net

The susceptibility to NMU-induced mammary carcinogenesis varies significantly among different rat strains. medchemexpress.comnih.gov Strains such as Sprague-Dawley, Buffalo/N (BUF/N), and Fischer 344 (F344) are highly susceptible, while others like the Copenhagen (COP) and Wistar-Kyoto (WKY) strains are largely resistant. medchemexpress.comnih.gov The latency period, defined as the time from carcinogen administration to the appearance of the first palpable tumor, also differs between strains. medchemexpress.com Generally, rats that are more susceptible tend to have shorter latency periods. oup.com For instance, in one study, the mean latency period was 77 days for BUF/N rats, 86 days for Sprague-Dawley rats, and 94 days for F344 rats. medchemexpress.commedchemexpress.com

Data compiled from studies on NMU-induced mammary carcinogenesis. medchemexpress.comnih.govmedchemexpress.com

Several routes of administration have been established for inducing mammary tumors with NMU in rat models. amegroups.orgscialert.net Conventional and widely used methods include single or multiple intraperitoneal (i.p.) or intravenous (i.v.) injections. amegroups.orgscialert.net These systemic administration routes typically lead to the random development of tumors across the multiple pairs of mammary glands in the rat. amegroups.org

A more targeted approach involves intraductal (i.duc) administration, where NMU is delivered directly into the mammary ductal system via the nipple. amegroups.org This method allows for tumor induction at predictable locations, which can improve the consistency of the model and may enhance the efficiency of carcinogenesis by bringing the agent into direct contact with luminal epithelial cells. amegroups.org

The NMU-induced rat mammary cancer model is highly regarded because the resulting tumors share numerous important features with human breast cancer. iiarjournals.orgveterinaryworld.org

Histopathology and Origin : The rat tumors are primarily ductal carcinomas that originate from mammary ductal epithelial cells, which is consistent with the origin of many human breast cancers. oup.com

Hormone Receptor Status : A significant proportion of both NMU-induced rat tumors and human breast cancers are dependent on ovarian hormones for growth and express estrogen receptors (ER) and progesterone (B1679170) receptors (PR). oup.com Gene expression profiling has shown that NMU-induced tumors are most similar to ER-positive human breast cancers of low to intermediate grade. oup.comnih.gov

Aggressiveness : NMU-induced tumors are often locally aggressive and capable of metastasis, mirroring the behavior of more aggressive human breast cancers. scialert.net

Models for Other Organ Cancers

Beyond mammary cancer, NMU is utilized to establish experimental models for a variety of other organ-specific cancers. iiarjournals.orgamegroups.org The specific tumor type and location depend heavily on the chosen animal model and experimental protocol. iiarjournals.org

Gastrointestinal Cancer : Models of gastric cancer have been developed by administering NMU to mice and rats, often via intragastric routes. medchemexpress.comnih.govmedchemexpress.com These models allow for the study of gastric precancerous lesions and the progression to adenocarcinoma. nih.gov In hamsters, intraperitoneal injection of NMU has been used to create models of forestomach cancer. nih.gov

Nervous System Tumors : Alkylating agents like NMU have historically been used to induce brain and other central nervous system (CNS) tumors in rats. epa.govresearchgate.net These models are critical for understanding the complex biology of CNS neoplasms. researchgate.net

Hematopoietic Cancers : In Sprague-Dawley rats, NMU administration is an effective method for inducing a high incidence of leukemia, specifically a subtype resembling human acute promyelocytic leukemia (M3). researchgate.net This provides a valuable tool for studying leukemogenesis and for preclinical testing of relevant therapies. researchgate.net

Liver and Thyroid Cancers : In F344 rats, NMU has been used as a systemic, multi-tissue tumor initiator. nih.gov Subsequent treatment with promoting agents can lead to the development of hepatocellular adenomas and carcinomas, as well as thyroid follicular tumors, providing models for studying organ-specific tumor promotion. nih.gov

Summary of experimental models for NMU-induced cancers in organs other than the mammary gland. epa.govnih.govnih.govresearchgate.netnih.govresearchgate.net

Modulating Factors in N-Nitroso-N-methylurea-Induced Carcinogenesis

The development and progression of tumors initiated by N-Nitroso-N-methylurea (NMU) are not solely dependent on the direct action of the carcinogen. A multitude of endogenous and exogenous factors can significantly influence the carcinogenic process. These modulating factors, ranging from hormonal signals to dietary components and genetic makeup, can either enhance or suppress tumorigenesis, thereby determining the ultimate outcome of NMU exposure in experimental models.

Hormones, particularly those involved in the regulation of reproductive tissues, play a crucial role in modulating NMU-induced carcinogenesis. Prolactin and estrogen have been extensively studied for their impact on the development of mammary and endometrial tumors, respectively.

Prolactin (PRL) is a key hormone in mammary gland development and lactation, and its influence on NMU-induced mammary tumors has been a subject of significant research. nih.gov Studies have shown that increased levels of prolactin can promote the growth of these tumors. nih.govnih.gov In one study, rats with pituitary implants, which lead to elevated prolactin levels, exhibited a progressive increase in both the number and size of NMU-induced mammary tumors at a greater rate than control animals. nih.govoup.com Conversely, treatments that lower prolactin levels have been shown to arrest the growth of these tumors. nih.govoup.com For instance, the administration of a prolactin-lowering drug, 2-bromoergocryptine (CB-154), stabilized tumor growth in rats with pituitary implants. nih.gov However, it is also noted that NMU-induced mammary tumors may be less hormone-dependent than those induced by other carcinogens like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govoup.com While prolactin plays a role, its importance for established NMU-induced tumors appears to be less critical compared to its role in DMBA-induced tumors. nih.govoup.com

Estrogen has been identified as a significant factor in the development of endometrial cancer in conjunction with NMU. A study in ICR mice demonstrated a rapid induction of endometrial adenocarcinoma when intravaginal instillation of NMU was followed by a diet containing 17 beta-estradiol (E2). nih.govresearchgate.net The incidence of endometrial carcinomas was significantly higher in the group receiving both NMU and E2 (48%) compared to those receiving NMU alone (7%) or E2 alone (23%). nih.govresearchgate.net This suggests a synergistic effect between NMU and estrogen in promoting endometrial carcinogenesis. The study also observed an increased E2/progesterone ratio in the groups treated with E2, highlighting the importance of this hormonal balance in the development of endometrial adenocarcinoma. nih.gov

Table 1: Effect of Hormonal Modulation on NMU-Induced Carcinogenesis

| Hormone | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Prolactin (Elevated) | Sprague-Dawley rats with pituitary implants | Increased number and size of mammary tumors. | nih.govoup.com |

| Prolactin (Lowered) | Sprague-Dawley rats treated with CB-154 | Stabilized mammary tumor growth. | nih.gov |

| 17 beta-Estradiol | ICR mice with intravaginal NMU | Significantly increased incidence of endometrial adenocarcinoma. | nih.govresearchgate.net |

Dietary components and chemopreventive agents can exert a profound influence on the initiation and progression of NMU-induced tumors. Research has focused on the protective effects of various dietary factors, particularly those found in soy products.

Studies have investigated the chemopreventive effects of miso , a traditional Japanese fermented soybean product, on NMU-induced mammary carcinogenesis in rats. researchmap.jpnih.gov In one experiment, a diet containing 10% miso significantly reduced the multiplicity of mammary tumors. researchmap.jpnih.gov The combination of a 10% miso diet with the antiestrogen (B12405530) drug tamoxifen showed an even more potent antitumor effect, dramatically reducing both the incidence and multiplicity of mammary tumors. researchmap.jpnih.gov

Other soy-based foods and their components have also demonstrated protective effects. Diets supplemented with soybeans or the isoflavone (B191592) biochanin A have been shown to be effective in preventing NMU-induced mammary cancer. researchgate.netresearchmap.jp In a study with female CD/Crj rats, diets containing 10% soybeans or 50 mg/kg of biochanin A significantly decreased the incidence of mammary tumors. researchgate.netresearchmap.jp Furthermore, both 10 mg/kg and 50 mg/kg biochanin A diets led to a significant reduction in tumor multiplicity. researchgate.netresearchmap.jp

Table 2: Effects of Dietary Interventions on NMU-Induced Mammary Tumorigenesis in Rats

| Intervention | Tumor Incidence (%) | Tumor Multiplicity (mean tumors/rat) | Reference |

|---|---|---|---|

| Control Diet | 91% | 4.5 | researchmap.jpnih.gov |

| 10% Miso Diet | 77% | 2.4 | researchmap.jpnih.gov |

| Tamoxifen | 68% | 1.4 | researchmap.jpnih.gov |

| 10% Miso + Tamoxifen | 10% | 0.2 | researchmap.jpnih.gov |

| Control Diet | 80% | 2.2 | researchgate.netresearchmap.jp |

| 10% Soybean Diet | 42% | 0.8 | researchgate.netresearchmap.jp |

| 50 mg/kg Biochanin A Diet | 32% | 0.5 | researchgate.netresearchmap.jp |

The genetic background of an individual or experimental animal can significantly influence its susceptibility to NMU-induced carcinogenesis. This genetic predisposition often involves variations in genes that control cell growth, differentiation, and DNA repair. A key molecular event in NMU-induced mammary carcinogenesis in rats is the activation of specific oncogenes.

A hallmark of NMU-induced mammary tumors in rats is the frequent and specific mutation of the Ha-ras-1 proto-oncogene . nih.gov Research has consistently shown that these tumors harbor a G to A transition at the 12th codon of the Ha-ras gene. nih.govnih.gov This specific type of mutation is a molecular signature of NMU's direct mutagenic action on the DNA. nih.gov Interestingly, some studies suggest that NMU-induced mammary tumors may arise from cells that already possess these oncogenic Hras1 gene mutations, with the carcinogen then acting to promote the development of the tumor. nih.gov The age of the animal at the time of carcinogen exposure also plays a critical role in both breast cancer susceptibility and the molecular events that contribute to mammary carcinoma development. nih.gov For instance, activating mutations in the Harvey ras gene were found in mammary carcinomas from rats exposed to NMU at 2 months of age, but not in tumors that developed in animals exposed at 15 months of age. nih.govoup.com

The role of the p53 tumor suppressor gene in NMU-induced carcinogenesis appears to be more variable and tumor-type dependent. While elevated levels of p53 protein have been observed in a significant number of NMU-induced invasive mammary tumors in rats, suggesting its involvement in this model, other studies have found a rare occurrence of p53 mutations in NMU-induced stomach tumors in mice. houstonmethodist.orgnih.gov This suggests that the involvement of p53 in NMU-induced tumorigenesis may be organ-specific.

Table 3: Key Genetic Alterations in NMU-Induced Carcinogenesis

| Gene | Alteration | Tumor Type | Significance | Reference |

|---|---|---|---|---|

| Ha-ras-1 | G to A transition at codon 12 | Mammary Carcinoma (Rat) | Direct mutagenic signature of NMU; frequent activating mutation. | nih.govnih.gov |

| p53 | Elevated protein expression | Mammary Carcinoma (Rat) | Common event in invasive palpable tumors. | houstonmethodist.org |

| p53 | Rare mutations | Stomach Tumors (Mouse) | Suggests a limited role in this specific cancer model. | nih.gov |

Toxicity and Teratogenicity of N Nitroso N Methylurea

Teratogenic Effects of N-Nitroso-N-methylurea

NMU is a known embryotoxic and teratogenic compound, capable of inducing a range of developmental abnormalities. wikipedia.org Its effects are highly dependent on the timing and dose of exposure during gestation. The primary manifestations of NMU-induced teratogenicity include craniofacial and skeletal defects, fetal growth retardation, and an increased incidence of fetal resorption. wikipedia.org

Exposure to N-Nitroso-N-methylurea during critical periods of embryonic development can lead to significant craniofacial and skeletal malformations. One of the most commonly cited defects is cleft palate. wikipedia.org Animal studies have demonstrated the capacity of NMU to disrupt the intricate processes of craniofacial morphogenesis, resulting in a failure of the palatal shelves to fuse properly.

In addition to craniofacial abnormalities, NMU exposure is also associated with a variety of skeletal defects. The specific nature and severity of these defects are contingent upon the gestational stage at the time of exposure. These malformations arise from the disruption of normal chondrogenesis and osteogenesis, the processes responsible for cartilage and bone formation, respectively.

| Animal Model | Type of Defect | Reference |

|---|---|---|

| Mice | Cleft Palate | wikipedia.org |

| Rats | General Skeletal Defects | wikipedia.org |

Furthermore, NMU exposure is strongly correlated with an increased rate of fetal resorption, which is the process of embryonic or fetal death and subsequent absorption by the maternal body. wikipedia.org This embryolethal effect is particularly pronounced at higher doses and during critical developmental windows.

| Effect | Observation | Reference |

|---|---|---|

| Fetal Growth Retardation | Observed in multiple animal studies. | wikipedia.org |

| Increased Fetal Resorption | A common outcome of NMU exposure during pregnancy. | wikipedia.org |

The teratogenic outcome of NMU exposure is critically dependent on the timing of administration during gestation. wikipedia.org The developing embryo exhibits varying degrees of susceptibility to toxic insults at different stages.

Pre-implantation: Exposure during the pre-implantation period, before the embryo attaches to the uterine wall, can lead to early embryonic death and a failure to implant.

Post-implantation: Following implantation, the embryo undergoes rapid cell division and differentiation, making it highly vulnerable to the cytotoxic and mutagenic effects of NMU. Exposure during this phase can result in a wide range of severe malformations and fetal loss.

Organogenesis: This is the period when the organs are forming. Exposure to NMU during organogenesis can cause specific and severe structural birth defects, affecting the development of the limbs, central nervous system, and other organs. For example, exposure to the related compound N-ethyl-N-nitrosourea (ENU) during the first week of gestation in rats led to severe congenital malformations, many of which were incompatible with life. ehu.es

| Exposure Period | Potential Outcomes | Reference |

|---|---|---|

| Pre-implantation | Failure of implantation, early embryonic death. | wikipedia.org |

| Post-implantation | Severe malformations, fetal resorption. | wikipedia.org |

| Organogenesis | Specific structural birth defects. | wikipedia.org |

The impact of paternal exposure to genotoxic agents on offspring development is an area of growing research. While direct studies on the paternal effects of NMU are limited, research on similar compounds like ethylnitrosourea has shown that paternal exposure can lead to transgenerational genomic instability in mice. nih.gov This suggests that DNA damage in sperm can be transmitted to the offspring, potentially increasing the risk of congenital abnormalities and diseases. The alterations in the sperm epigenome, which regulates gene activity, can be passed on, making offspring more susceptible to certain health issues. medchemexpress.com

Neurotoxicity and Retinal Degeneration Induced by N-Nitroso-N-methylurea

In addition to its teratogenic effects, NMU is a potent neurotoxin with a specific and profound impact on the retina. It is widely used in animal models to induce retinal degeneration that mimics certain aspects of human retinal diseases like retinitis pigmentosa. nih.govnih.gov

The primary mechanism of NMU-induced retinal degeneration is the induction of apoptosis, or programmed cell death, in photoreceptor cells (rods and cones). nih.gov This process leads to a progressive loss of these light-sensing cells and a consequent decline in visual function.

Following systemic administration, NMU leads to a rapid and selective degeneration of the outer nuclear layer of the retina, where the photoreceptor cell bodies are located. nih.gov This is accompanied by a loss of the photoreceptor outer segments, which are essential for phototransduction. nih.gov The damage is often more severe in the central retina compared to the periphery. nih.gov

The apoptotic cascade triggered by NMU involves a series of molecular events. One day after NMU administration in rats, an increase in the phosphorylation of cell death-associated signaling proteins such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38) is observed. nih.gov Concurrently, there is a depletion of apoptosis-related proteins like full-length poly(ADP-ribose) polymerase (PARP) and apoptosis-inducing factor (AIF). nih.gov

Studies have also shown an upregulation of activated caspases, which are key executioner enzymes in the apoptotic pathway. Specifically, significant upregulation of activated caspases 3, 9, and 12 has been found at different time points after NMU injection in mice. sonar.ch

Functionally, the loss of photoreceptor cells leads to a severe decline in retinal function, which can be measured by electroretinography (ERG). In animal models, NMU administration leads to a significant reduction and eventual extinguishment of ERG signals, indicating a profound loss of photoreceptor activity. nih.govarvojournals.org

| Time After Exposure | Event | Reference |

|---|---|---|

| 6 hours | Photoreceptor layer abnormality observed via optical coherence tomography (OCT). | nih.gov |

| 1 day | Increased phosphorylation of JNK and p38; depletion of full-length PARP and AIF. | nih.gov |

| 1-3 days | Peak of TUNEL-positive (apoptotic) cells in the outer nuclear layer. | sonar.ch |

| 3 days | Decrease in outer nuclear layer thickness and appearance of apoptotic photoreceptor nuclei. | sonar.ch |

| 7 days | Complete photoreceptor cell death in some models; significant upregulation of calpain activity. | nih.govsonar.ch |

Effects on Inner Retinal Neurons and Visual Signal Transmission

N-Nitroso-N-methylurea (NMU), also referred to as N-methyl-N-nitrosourea (MNU), demonstrates notable neurotoxicity toward retinal structures. While morphological evidence has pointed to NMU-induced photoreceptor degeneration, further studies have elucidated its effects on inner retinal neurons and the transmission of visual signals. nih.gov Research using multielectrode array (MEA) recording systems on rat retinas has identified significant alterations in electrophysiological properties following NMU administration. nih.govosti.gov These studies provide crucial information on the neurotoxicity of NMU as it affects signal transmission within the inner retina. nih.gov

The toxic effects are not uniform across the retina; photoreceptors in different focal areas exhibit varying vulnerabilities to the compound. nih.govosti.gov This dysfunction of photoreceptors progresses in a manner dependent on both space and time. nih.gov In contrast, the spiking activities of both central and peripheral retinal ganglion cells (RGCs) show synchronous alterations in response to NMU. nih.gov Pharmacological tests indicate that gap junctions are pivotal in this homogeneous response of RGCs. nih.govosti.gov

Further analysis suggests that NMU impairs the signaling efficiency and fidelity of the inner retinal circuits, even when the microstructure of the inner retina appears relatively intact. nih.gov In addition to photoreceptors, NMU has been shown to cause the degeneration of other retinal neurons. In vitro studies on adult porcine retina have demonstrated that NMU leads to a significant reduction in the number of cone photoreceptors, rod bipolar cells, and horizontal cells. nih.gov This indicates that the compound's degenerative effects extend beyond the outer retina to impact inner retinal neurons as well. nih.gov

Table 1: Effects of N-Nitroso-N-methylurea on Retinal Cells and Signal Transmission

| Affected Component | Observed Effect |

|---|---|

| Inner Retinal Circuits | Ruined signaling efficiency and fidelity. nih.gov |

| Photoreceptors | Degeneration with distinct spatial- and time-dependent progression. nih.govosti.gov |

| Retinal Ganglion Cells (RGCs) | Synchronous alteration of spiking activities in both central and peripheral cells. nih.gov |

| Cone Photoreceptors | Significant reduction in number. nih.gov |

| Rod Bipolar Cells | Significant reduction in number. nih.gov |

| Horizontal Cells | Significant reduction in number. nih.gov |

Cerebellar Hypoplasia and Brain Damage

Exposure to N-Nitroso-N-methylurea during the prenatal or neonatal period is a known inducer of significant brain damage, including specific types of brain hypoplasia. nih.govspandidos-publications.com As an alkylating agent, NMU can cross the blood-brain barrier, leading to its use in animal models to induce neural toxicity. nih.govspandidos-publications.com The compound's neurotoxicity is linked to its ability to cause O⁶-methylguanine-induced point mutations, which are implicated in neuronal damage following gestational exposure. nih.govspandidos-publications.com

Specifically, neonatal exposure in rats leads to cerebellar hypoplasia. nih.govspandidos-publications.com Macroscopic examination of the brains of NMU-treated rats reveals a reduction in the size of the cerebellum. nih.gov Histopathological analysis shows a marked disorganization of the cerebellar cortex, with disarrangement of the cortical layers, including the molecular, Purkinje, and granular cell layers. nih.govspandidos-publications.comnih.gov Key findings include a reduced cellularity of the inner granular cell layer and a disperse deposition of Purkinje cells within that layer. nih.govspandidos-publications.com These changes result in a thinning of the cerebellar cortex, confirming a diagnosis of cerebellar hypoplasia. nih.govspandidos-publications.com

In addition to cerebellar hypoplasia, exposure to NMU during gestation can cause microcephaly (hypoplasia of the cerebral cortex) in mice. nih.govspandidos-publications.commerckmillipore.com This demonstrates that the timing of exposure is critical in determining the specific manifestation of brain damage. nih.govspandidos-publications.com

Table 2: N-Nitroso-N-methylurea Induced Cerebellar Damage

| Feature | Description |

|---|---|

| Macroscopic Changes | Decreased brain weight, particularly in the cerebellum. nih.gov |

| Cortical Organization | Disorganization of the cerebellar cortex and disarrangement of cortical layers. nih.govspandidos-publications.comnih.gov |

| Cellular Layers | Loss and/or disturbance of molecular, Purkinje, and granular cell layers. nih.govspandidos-publications.com |

| Inner Granular Layer | Reduced cellularity. nih.govspandidos-publications.com |

| Purkinje Cells | Dispersed deposition in the inner granular cell layer. nih.govspandidos-publications.com |

Immunosuppressive Effects of N-Nitroso-N-methylurea

Leucopoenia and Graft Survival

N-Nitroso-N-methylurea exhibits marked immunosuppressive activity. nih.govnih.gov Studies in both rats and mice have shown that NMU induces a significant, dose-dependent leucopoenia, which is a reduction in the number of white blood cells. nih.govnih.gov This reduction in circulating leukocytes is directly associated with an increased survival time for skin allografts. nih.govnih.gov The effect has been observed in adult rats and across two different strains of mice, indicating a consistent immunosuppressive action that impairs the recipient's ability to mount an effective cell-mediated immune response against foreign tissue. nih.govnih.gov

Humoral Immune Response Alterations

The immunosuppressive effects of N-Nitroso-N-methylurea also extend to the humoral immune system. nih.govnih.gov The humoral immune response, which involves antibodies, is significantly reduced following exposure to NMU. nih.govnih.gov This has been assessed through methods such as haemolytic plaque formation and haemagglutination, both of which demonstrated a much-reduced response in NMU-treated animals. nih.govnih.gov This indicates that the compound interferes with the production or function of antibodies, thereby dampening this critical arm of the immune system. nih.govnih.gov

Table 3: Summary of Immunosuppressive Effects

| Immune System Component | Effect of N-Nitroso-N-methylurea |

|---|---|

| Cell-Mediated Immunity | Induces marked, dose-dependent leucopoenia. nih.govnih.gov |